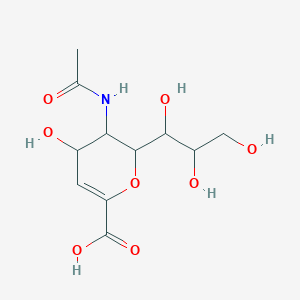
18-Cooh-19,20-ltb4
Übersicht
Beschreibung
18-Carboxy dinor Leukotriene B4 is a β-oxidation metabolite of Leukotriene B4. Leukotriene B4 is rapidly metabolized in the liver to 20-carboxy Leukotriene B4, which then undergoes further β-oxidation to form 18-carboxy dinor Leukotriene B4 . This compound plays a significant role in various biological processes, particularly in inflammation and immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-carboxy dinor Leukotriene B4 involves the β-oxidation of Leukotriene B4. Initially, Leukotriene B4 is metabolized to 20-carboxy Leukotriene B4 in the liver. This intermediate then undergoes further β-oxidation to produce 18-carboxy dinor Leukotriene B4 .
Industrial Production Methods: Industrial production of 18-carboxy dinor Leukotriene B4 is typically carried out through controlled enzymatic reactions that mimic the natural metabolic pathways in the liver. These processes ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 18-Carboxydinor-Leukotrien B4 unterliegt hauptsächlich Oxidationsreaktionen. Der β-Oxidationsprozess ist eine Schlüsselreaktion bei seiner Bildung .
Häufige Reagenzien und Bedingungen: Die β-Oxidation von Leukotrien B4 zu 18-Carboxydinor-Leukotrien B4 beinhaltet Enzyme wie 2,4-Dienoyl-Coenzym A-Reduktase . Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Umgebung, die die Stoffwechselbedingungen der Leber nachahmt.
Hauptprodukte: Das Hauptprodukt der β-Oxidation von Leukotrien B4 ist 18-Carboxydinor-Leukotrien B4 .
Wissenschaftliche Forschungsanwendungen
18-Carboxydinor-Leukotrien B4 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Immunologie und Entzündung. Es wird verwendet, um die Stoffwechselwege von Leukotrien B4 und seine Rolle bei Entzündungsreaktionen zu untersuchen . Darüber hinaus wird es in der Lipidbiochemieforschung eingesetzt, um die Rolle verschiedener Lipidmetabolite in biologischen Prozessen zu verstehen .
5. Wirkmechanismus
Der Wirkmechanismus von 18-Carboxydinor-Leukotrien B4 beinhaltet seine Rolle als Metabolit von Leukotrien B4. Leukotrien B4 ist bekanntlich ein potenter Chemoattraktant für Neutrophile und spielt eine entscheidende Rolle bei Entzündungen . Die β-Oxidation von Leukotrien B4 zu 18-Carboxydinor-Leukotrien B4 hilft, die Leukotrien B4-Spiegel im Körper zu regulieren und so Entzündungsreaktionen zu modulieren .
Ähnliche Verbindungen:
- Leukotrien B4
- 20-Carboxyleukotrien B4
- Andere β-Oxidationsmetabolite von Leukotrien B4
Vergleich: 18-Carboxydinor-Leukotrien B4 ist einzigartig in seiner Rolle als β-Oxidationsmetabolit von Leukotrien B4. Während Leukotrien B4 ein potenter Chemoattraktant ist und eine direkte Rolle bei Entzündungen spielt, trägt 18-Carboxydinor-Leukotrien B4 dazu bei, seine Spiegel über Stoffwechselwege zu regulieren . Diese regulatorische Rolle unterscheidet es von anderen ähnlichen Verbindungen.
Wirkmechanismus
The mechanism of action of 18-carboxy dinor Leukotriene B4 involves its role as a metabolite of Leukotriene B4. Leukotriene B4 is known to be a potent chemoattractant for neutrophils and plays a crucial role in inflammation . The β-oxidation of Leukotriene B4 to 18-carboxy dinor Leukotriene B4 helps regulate the levels of Leukotriene B4 in the body, thereby modulating inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
- Leukotriene B4
- 20-carboxy Leukotriene B4
- Other β-oxidation metabolites of Leukotriene B4
Comparison: 18-Carboxy dinor Leukotriene B4 is unique in its role as a β-oxidation metabolite of Leukotriene B4. While Leukotriene B4 is a potent chemoattractant and plays a direct role in inflammation, 18-carboxy dinor Leukotriene B4 helps regulate its levels through metabolic pathways . This regulatory role distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRIIHRGMKHPHN-USRRKILKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144690 | |
| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102674-12-4 | |
| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102674-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Carboxy-19,20-dinorleukotriene B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)




![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)




-methanone](/img/structure/B162602.png)

